Product packaging for 3-Methyl-2-(2-phenylethyl)butanoic acid(Cat. No.:CAS No. 70777-57-0)

3-Methyl-2-(2-phenylethyl)butanoic acid

Cat. No.: B2612877
CAS No.: 70777-57-0
M. Wt: 206.285
InChI Key: IIUOJSGKSMQGAQ-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-phenylethyl)butanoic acid is a chemical compound of significant interest in microbiological and pharmacological research. While its exact profile is under characterization, its core structure is closely related to a class of phenethylamides known to exhibit potent quorum sensing (QS) inhibitory activity. Quorum sensing is a bacterial communication system that regulates virulence and biofilm formation, making its inhibition a promising therapeutic strategy. Research on analogous compounds, such as 3-methyl-N-(2'-phenylethyl)-butyramide, has demonstrated their ability to attenuate QS-regulated phenotypes in pathogens like Vibrio harveyi and Chromobacterium violaceum, without exerting bactericidal pressure . This suggests that this compound may serve as a valuable scaffold for developing novel anti-infective agents that disrupt bacterial pathogenicity. The structural features of this branched-chain carboxylic acid, incorporating both aromatic and aliphatic components, make it a versatile intermediate for further synthetic modification. Researchers are exploring its structure-activity relationships (SAR) to optimize its potency and specificity against various bacterial signaling pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B2612877 3-Methyl-2-(2-phenylethyl)butanoic acid CAS No. 70777-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(2-phenylethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)12(13(14)15)9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUOJSGKSMQGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70777-57-0
Record name 3-methyl-2-(2-phenylethyl)butanoic acid
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Advanced Stereochemical and Configurational Investigations of 3 Methyl 2 2 Phenylethyl Butanoic Acid

Elucidation of Stereoisomeric Forms and Enantiomeric Purity Assessment

The molecular structure of 3-Methyl-2-(2-phenylethyl)butanoic acid possesses a single stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a carboxyl group, an isopropyl group, and a phenylethyl group. Due to this chirality, the compound can exist as a pair of enantiomers: (R)-3-Methyl-2-(2-phenylethyl)butanoic acid and (S)-3-Methyl-2-(2-phenylethyl)butanoic acid. These stereoisomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral entities.

The assessment of enantiomeric purity is crucial in the synthesis and characterization of chiral compounds. This is typically quantified as enantiomeric excess (ee), which is a measure of the predominance of one enantiomer over the other. Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. A racemic or enantioenriched mixture is passed through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be derivatized to become volatile, chiral GC offers excellent resolution of enantiomers. Similar to chiral HPLC, it utilizes a column with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents: In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral resolving agent or a chiral solvating agent, diastereomeric complexes are formed, which have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric ratio.

Illustrative Data for Enantiomeric Purity Assessment by Chiral HPLC:

ParameterValue
ColumnChiralcel OD-H
Mobile PhaseHexane/Isopropanol (90:10) + 0.1% Trifluoroacetic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (S)-enantiomer8.5 min
Retention Time (R)-enantiomer10.2 min
Enantiomeric Excess (Sample A)95% ee (S)
Enantiomeric Excess (Sample B)80% ee (R)

Conformational Analysis and Dynamics in Solution and Solid State

In solution, the molecule is flexible due to the rotation around its single bonds. Spectroscopic methods can provide insights into the preferred conformations:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximity of protons. The observation of an NOE between specific protons can indicate a preference for conformations where these protons are close to each other. Coupling constants (J-values) can also provide information about dihedral angles.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of different functional groups can be sensitive to the local conformational environment. For instance, intramolecular hydrogen bonding in the carboxylic acid group can lead to characteristic shifts in the O-H stretching frequency.

In the solid state, the molecule adopts a more rigid conformation, which can be investigated by solid-state NMR and single-crystal X-ray diffraction (if suitable crystals can be obtained).

Computational chemistry provides a powerful tool for exploring the conformational landscape of a molecule. By systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures, a potential energy surface can be generated.

Molecular Mechanics (MM): This method uses classical physics to provide a quick survey of the possible conformations.

Density Functional Theory (DFT): This quantum mechanical method offers a more accurate description of the electronic structure and is used to refine the geometries and energies of the conformers found by MM.

The calculations yield the relative energies of different conformers, allowing for the prediction of the most stable structures and their populations at a given temperature according to the Boltzmann distribution.

Illustrative Computational Data for Conformational Analysis:

ConformerDihedral Angle (C1-C2-Cα-Cβ)Relative Energy (kcal/mol)Predicted Population (298 K)
A60°0.0065%
B180°0.8525%
C-60°1.5010%

Chiroptical Properties and Their Correlation with Absolute Configuration

Chiroptical properties arise from the differential interaction of chiral molecules with left and right circularly polarized light. These properties are essential for determining the absolute configuration of enantiomers.

Optical Rotation: Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions. The specific rotation, [α]_D, is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, solvent, concentration, and wavelength). A positive sign (+) indicates dextrorotation, while a negative sign (-) indicates levorotation.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a chiral molecule's absolute configuration and conformation.

The absolute configuration ((R) or (S)) can be assigned by comparing the experimentally measured chiroptical properties with those predicted by quantum chemical calculations for a known configuration. Time-dependent density functional theory (TD-DFT) is a commonly used method for simulating ECD spectra. A good match between the experimental and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of its absolute configuration.

Illustrative Data for Chiroptical Properties and Absolute Configuration:

Property(S)-Enantiomer (Experimental)(S)-Enantiomer (Calculated)(R)-Enantiomer (Calculated)
Specific Rotation [α]_D+15.2° (c 1.0, CHCl₃)+18.5°-18.5°
ECD λ_max (nm)215 (+), 260 (-)218 (+), 258 (-)218 (-), 258 (+)

This strong correlation between the experimental data for the dextrorotatory enantiomer and the calculated data for the (S)-configuration would allow for the assignment of the (+)-enantiomer as (S)-3-Methyl-2-(2-phenylethyl)butanoic acid.

Synthetic Methodologies for the Preparation of 3 Methyl 2 2 Phenylethyl Butanoic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.netprinceton.edu For 3-methyl-2-(2-phenylethyl)butanoic acid, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the Cα-Cβ bond of the butanoic acid chain, leading to an isopropyl synthon and a phenylethyl-substituted acetic acid derivative. This approach simplifies the molecule into two key fragments, allowing for a convergent synthesis. Another viable disconnection is at the C-C bond connecting the phenylethyl group to the butanoic acid backbone. This retrosynthetic step suggests a synthetic route involving the alkylation of a suitable malonic ester derivative with a phenylethyl halide, followed by decarboxylation.

Further analysis might involve functional group interconversions. For instance, the carboxylic acid could be retrosynthetically derived from an ester or a nitrile, opening up different avenues for the forward synthesis. The choice of disconnection is often guided by the desired stereochemistry and the availability of starting materials.

Disconnection StrategyKey SynthonsCorresponding Forward Reaction
Cα-Cβ Bond CleavageIsopropyl cation equivalent, Phenylethylacetic acid enolate equivalentAldol-type condensation followed by reduction and oxidation
C-Phenylethyl Bond CleavageMalonic ester enolate, Phenylethyl halideMalonic ester synthesis
Functional Group Interconversion3-Methyl-2-(2-phenylethyl)butanenitrileNitrile hydrolysis

Stereoselective Synthesis of this compound

Achieving control over the stereochemistry at the chiral center (C2) is a critical aspect of synthesizing this compound, particularly for applications where a specific enantiomer is required. Several stereoselective strategies have been developed to this end.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to induce enantioselectivity in a reaction, transforming achiral starting materials into chiral products. umontreal.camdpi.com For the synthesis of this compound, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) is a prominent approach. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). Another strategy involves the asymmetric conjugate addition of an isopropyl nucleophile to a phenylethyl-substituted α,β-unsaturated ester, catalyzed by a chiral Lewis acid or organocatalyst. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary can be removed. In the synthesis of this compound, a common approach involves the use of Evans' oxazolidinone auxiliaries. sigmaaldrich.com The N-acylated oxazolidinone, derived from a phenylethylacetic acid derivative, can be stereoselectively alkylated with an isopropyl halide. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face, thus controlling the stereochemistry at the α-position. Subsequent hydrolysis removes the auxiliary to yield the desired enantiomerically enriched carboxylic acid. Other chiral auxiliaries, such as those derived from camphor (B46023) or pseudoephedrine, have also been employed. wikipedia.orgresearchgate.net

Chiral AuxiliaryKey Reaction StepTypical Diastereomeric Excess (de)
Evans' OxazolidinonesAsymmetric alkylation>95%
CamphorsultamAsymmetric alkylation>90%
PseudoephedrineAsymmetric alkylation>90%

Chiral Pool Strategies

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of this compound, amino acids such as valine can serve as a chiral precursor. researchgate.net The stereocenter of the amino acid is incorporated into the final product through a series of chemical transformations. For example, the amino group of valine can be replaced with a phenylethyl group via a multi-step sequence, and the carboxylic acid can be protected and deprotected as needed. This approach offers a direct route to a specific enantiomer of the target molecule, leveraging the inherent chirality of the starting material.

Non-Stereoselective Synthetic Routes and Optimization

In cases where a racemic mixture of this compound is sufficient, non-stereoselective synthetic routes are often more straightforward and cost-effective. A common method involves the alkylation of a malonic ester with phenylethyl bromide, followed by a second alkylation with isopropyl bromide. Subsequent hydrolysis and decarboxylation yield the racemic carboxylic acid.

Optimization of these non-stereoselective routes typically focuses on improving reaction yields, minimizing side products, and simplifying purification procedures. This can involve adjusting reaction parameters such as temperature, reaction time, solvent, and the choice of base for the alkylation steps. For instance, using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to more efficient enolate formation and higher yields in the alkylation steps.

Development of Novel Synthetic Pathways

The ongoing quest for more efficient and sustainable synthetic methods has led to the exploration of novel pathways for the preparation of this compound and its derivatives. nih.govresearchgate.net One area of development is the use of biocatalysis, where enzymes are employed to carry out specific transformations with high selectivity and under mild conditions. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic ester of this compound to obtain one enantiomer in high purity.

Scalability Considerations for Research Applications

The synthesis of this compound and its derivatives for research applications necessitates careful consideration of scalability. While laboratory-scale synthesis might prioritize yield and purity for small quantities, scaling up for more extensive studies, such as in vitro screening or preliminary in vivo work, introduces a host of practical and economic challenges. The scalability of a synthetic route is contingent on factors including the cost and availability of starting materials, the safety and environmental impact of reagents and solvents, the robustness of the reaction conditions, and the ease of purification.

A prevalent method for the synthesis of α,α-disubstituted carboxylic acids like this compound is the malonic ester synthesis. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com This classical approach involves the sequential alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. libretexts.org When considering the scalability of this route for the target compound, several key aspects must be addressed.

A significant challenge in the malonic ester synthesis of unsymmetrically disubstituted acetic acids is the potential for the formation of a mixture of products. wikipedia.org The sequential addition of two different alkyl halides—in this case, an isopropyl halide and a (2-phenylethyl) halide—must be carefully controlled to minimize the formation of mono-alkylated and symmetrically di-alkylated byproducts. organicchemistrytutor.com On a larger scale, this requires precise control over stoichiometry and reaction times, which can be more challenging to maintain consistently.

The choice of base for the deprotonation of the malonic ester is another critical factor in scalability. While strong bases like sodium ethoxide are commonly used, the use of even stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) may be necessary to ensure complete enolate formation. fiveable.me However, LDA is typically used at cryogenic temperatures, which can be energy-intensive and difficult to manage in large reactors. researchgate.net The handling of large quantities of pyrophoric reagents like n-butyllithium, used to prepare LDA, also presents significant safety concerns.

Furthermore, the alkylation step itself can be influenced by the choice of solvent and the reactivity of the alkylating agents. The reaction is typically an S(_N)2 process, and factors that affect the rate and efficiency of this reaction, such as solvent polarity and temperature, need to be optimized for a larger scale. fiveable.me The purification of the final product from unreacted starting materials and byproducts can also become more complex and costly as the scale of the reaction increases. Techniques such as column chromatography, which may be feasible for small-scale purification, are often impractical for large-scale production. fiveable.me

Continuous flow chemistry has emerged as a potential solution to some of the scalability challenges associated with traditional batch processing of enolate alkylations. rsc.org Flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. They can also enhance the safety of using hazardous reagents by minimizing the amount of reactive material present at any given time.

Alternative synthetic strategies for α,α-disubstituted carboxylic acids might also be considered for improved scalability. These could include methods that avoid the use of highly reactive intermediates or that offer a more convergent synthetic approach. For instance, catalytic methods that allow for the direct asymmetric alkylation of a monosubstituted carboxylic acid derivative could offer a more efficient and scalable route.

Synthetic Step Scalability Challenge Potential Mitigation Strategy
Enolate Formation Use of strong, hazardous bases (e.g., LDA) at cryogenic temperatures.Use of milder bases if feasible; implementation of continuous flow reactors for improved safety and temperature control.
Dialkylation Formation of product mixtures (mono- and di-alkylated byproducts).Precise control of stoichiometry and reaction times; optimization of the order of addition of alkylating agents.
Purification Difficulty in separating the desired product from byproducts on a large scale.Development of crystallization-based purification methods; exploration of alternative synthetic routes that offer higher selectivity.
Overall Process Multi-step nature of the synthesis can lead to lower overall yields and increased waste.Investigation of more convergent or catalytic synthetic strategies.

In Depth Spectroscopic and Chromatographic Characterization Methodologies for 3 Methyl 2 2 Phenylethyl Butanoic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For a molecule with multiple stereocenters and conformational flexibility like 3-Methyl-2-(2-phenylethyl)butanoic acid, advanced multi-dimensional NMR techniques are indispensable.

Multi-dimensional NMR Techniques (e.g., 2D NOESY, COSY, HSQC, HMBC for complex structures)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. However, for a definitive assignment and to establish connectivity, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For this compound, COSY would show correlations between the protons on the butanoic acid backbone and within the phenylethyl moiety, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the ¹³C chemical shifts based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This is critical for piecing together the molecular fragments. For instance, HMBC would show a correlation from the benzylic protons of the phenylethyl group to the C2 carbon of the butanoic acid chain, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformational preferences.

Predicted NMR Data:

While specific experimental data is not widely published, expected chemical shifts can be predicted based on analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Carboxyl (-COOH)10.0 - 12.0 (broad s)~180.0H2, H4'
C2-H~2.5 (m)~50.0C1, C3, C4, C1'
C3-H~1.9 (m)~35.0C2, C4, C5
C4-H₂ (CH₃)~0.9 (d)~20.0C2, C3
C5-H₃ (CH₃)~0.9 (d)~20.0C2, C3
C1'-H₂~2.7 (m)~35.0C2, C2'
C2'-H₂~1.9 (m)~32.0C1', C3'
Aromatic (C3'-C7')7.1 - 7.3 (m)126.0 - 141.0Aromatic and benzylic C/H

Interactive Data Table

NMR for Stereochemical Assignment and Conformational Analysis

This compound possesses two chiral centers at the C2 and C3 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers).

NMR is a primary tool for determining the relative stereochemistry of the diastereomers (RR/SS vs. RS/SR). The spatial proximity of substituents can be probed using 2D NOESY experiments. For example, in one diastereomer, the C2 proton might show a stronger NOE correlation to the C3 methyl group protons, whereas in the other diastereomer, this interaction would be weaker.

Furthermore, the magnitude of the three-bond coupling constant (³J) between H2 and H3 can provide insight into the dihedral angle between these protons, which is dependent on the molecule's preferred conformation. By applying the Karplus equation, which relates coupling constants to dihedral angles, and combining this with computational modeling, the dominant rotamers (conformational isomers) in solution can be identified. auremn.org.br This analysis helps in understanding the molecule's three-dimensional shape and steric interactions. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration, which is broadened due to hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration would appear as a strong, sharp peak around 1710 cm⁻¹. Other key peaks include C-H stretching vibrations for the aliphatic and aromatic portions just below and above 3000 cm⁻¹, respectively, and aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region. chemicalbook.comspectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are visible, Raman is particularly sensitive to non-polar bonds. The aromatic ring vibrations, especially the symmetric ring-breathing mode near 1000 cm⁻¹, typically give a strong Raman signal. spectrabase.com This makes it a useful tool for confirming the presence of the phenyl group.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
O-H (Carboxylic Acid)Stretching2500-3300 (very broad)Weak
C-H (Aromatic)Stretching3000-3100 (medium)Strong
C-H (Aliphatic)Stretching2850-2960 (strong)Strong
C=O (Carboxylic Acid)Stretching1700-1725 (strong, sharp)Medium
C=C (Aromatic)Stretching1450-1600 (variable)Strong

Interactive Data Table

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₃H₁₈O₂), the nominal molecular weight is 206 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 206. This molecular ion can then undergo characteristic fragmentation. Key expected fragmentation pathways include:

Loss of the phenylethyl group: Cleavage of the C2-C1' bond can lead to a fragment corresponding to the butanoic acid moiety.

Benzylic cleavage: The most common fragmentation for phenylethyl compounds is the cleavage of the bond beta to the aromatic ring, which generates the highly stable tropylium (B1234903) ion at m/z 91.

Loss of the carboxyl group: Decarboxylation can occur, leading to a loss of COOH (45 Da).

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, can also be observed. libretexts.org

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
206[M]⁺˙ (Molecular Ion)Ionization of the parent molecule
161[M - COOH]⁺Loss of the carboxyl radical
105[C₈H₉]⁺Cleavage of the C2-C3 bond
91[C₇H₇]⁺ (Tropylium ion)Beta-cleavage of the phenylethyl side chain

Interactive Data Table

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a synthesized compound and for separating its stereoisomers.

Method Development for Analytical and Preparative Separations

Purity Assessment: For assessing chemical purity, reversed-phase HPLC (RP-HPLC) is typically the method of choice. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acidic modifier (like formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form for better peak shape. sielc.comsielc.com A gradient elution, where the percentage of the organic solvent is increased over time, is generally used to separate the main compound from any impurities with different polarities. researchgate.net

Chiral Separations: Separating the four stereoisomers of this compound is a significant challenge that requires chiral chromatography. This involves using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Method development for chiral separations typically involves screening several different types of CSPs and mobile phases. ymc.co.jp Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds, including carboxylic acids. nih.gov

A typical screening protocol would involve:

Column Selection: Testing several polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).

Mobile Phase Screening: Evaluating different mobile phase systems. For normal-phase mode, mixtures of hexane/isopropanol or hexane/ethanol (B145695) are common, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. sigmaaldrich.com

Optimization: Once a promising column and mobile phase system are identified, parameters such as the ratio of solvents, flow rate, and column temperature are optimized to achieve baseline separation of all four stereoisomers. nih.gov

This systematic approach allows for the development of a robust method for both the analytical quantification of each stereoisomer and for preparative separation to isolate them in pure form.

Table 4: Example HPLC Method Development Starting Conditions

ParameterPurity Analysis (RP-HPLC)Chiral Separation (NP-HPLC)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: Hexane with 0.1% TFAB: Isopropanol with 0.1% TFA
Gradient/Isocratic Gradient: 10% B to 90% B over 20 minIsocratic: 90% A / 10% B
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm

Interactive Data Table

Chiral HPLC for Enantiomeric Excess Determination

The presence of a chiral center at the C2 position of this compound means it can exist as two non-superimposable mirror images, or enantiomers. Determining the enantiomeric excess (ee), which is the measure of the purity of one enantiomer over the other, is critical in many chemical and pharmaceutical contexts. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. nih.gov

The separation of enantiomers can be achieved through two main strategies in HPLC: indirect and direct methods. chiralpedia.comchromatographyonline.com

Indirect Method : This approach involves derivatizing the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent. This reaction creates a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated on a standard, achiral HPLC column. chiralpedia.comtcichemicals.com

Direct Method : This is the more common approach, utilizing a Chiral Stationary Phase (CSP). chromatographyonline.com These phases create a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers and resulting in different retention times. For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. mdpi.comresearchgate.net

The separation is typically performed under normal-phase conditions. The mobile phase often consists of a non-polar solvent like hexane, an alcohol such as 2-propanol or ethanol to moderate solvent strength, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid. The acid in the mobile phase is crucial as it suppresses the ionization of the carboxylic acid analyte, leading to better peak shape and resolution. chromatographyonline.comresearchgate.net

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Separation

This interactive table outlines typical parameters for the chiral separation of a compound analogous to this compound.

ParameterConditionRationale
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based CSPs are widely successful for resolving chiral acids. mdpi.comresearchgate.net
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical column dimensions provide good efficiency and resolution.
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)Common normal-phase conditions for chiral separation of acids. chromatographyonline.comresearchgate.net
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Temperature 25°CTemperature is controlled to ensure reproducible retention times.
Detection UV at 210 nm or 254 nmThe phenyl group allows for strong UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile components in a sample. For a compound like this compound, GC-MS analysis is feasible but requires a critical preparatory step: derivatization. Carboxylic acids are generally too polar and not volatile enough to pass through a GC column without this modification. researchgate.netcolostate.edumdpi.com

Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester. This process increases the thermal stability of the analyte and improves its chromatographic behavior. mdpi.com Common derivatization strategies for carboxylic acids include:

Alkylation (Esterification) : Converting the acid to its methyl, ethyl, or other alkyl ester.

Silylation : Reacting the acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. mdpi.comusherbrooke.ca

Pentafluorobenzylation : Using a reagent like pentafluorobenzyl bromide (PFBBr) can create a derivative that is highly sensitive for electron capture detection or mass spectrometry. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interactions with the GC column's stationary phase, typically a nonpolar or medium-polarity column like a DB-5ms. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (usually by electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.

For a derivatized form of this compound (e.g., the methyl ester), the mass spectrum would be expected to show characteristic fragments. A key fragmentation would likely be the cleavage of the bond between the ethyl group and the benzene (B151609) ring, leading to a prominent tropylium ion at m/z 91, or the cleavage yielding a phenylethyl fragment at m/z 105 and a base peak corresponding to the phenylethyl cation at m/z 104. nist.govnih.gov The fragmentation of the butanoate portion of the molecule would provide further structural confirmation.

Table 2: Illustrative GC-MS Parameters and Expected Fragments

This interactive table presents a hypothetical GC-MS method for the analysis of derivatized this compound.

ParameterConditionRationale
Derivatization Silylation with BSTFA + 1% TMCSA common and effective method for making carboxylic acids amenable to GC analysis. usherbrooke.ca
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm film)A robust, nonpolar column suitable for a wide range of organic compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (1 min), ramp to 280°C at 10°C/min, hold 5 minA typical temperature program to elute semi-volatile compounds.
Injector Temp. 250°CEnsures complete volatilization of the derivatized analyte.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible, library-searchable spectra.
Expected Fragments (m/z) 104, 91, 105Characteristic fragments of the phenylethyl moiety. nist.govnih.gov

Computational and Theoretical Studies on 3 Methyl 2 2 Phenylethyl Butanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and chemical reactivity of a molecule. biointerfaceresearch.commdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For 3-Methyl-2-(2-phenylethyl)butanoic acid, a typical DFT study, for instance at the B3LYP/6-31G(d,p) level of theory, would yield fundamental parameters that govern its behavior. researchgate.net

Key insights from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would likely show a high negative potential around the carboxylic acid's oxygen atoms, indicating a prime site for electrophilic attack or hydrogen bonding, and a relatively nonpolar character for the phenyl and alkyl groups.

Interactive Table 5.1.1: Illustrative DFT-Calculated Electronic Properties

This table presents hypothetical, yet plausible, electronic property data for this compound, as would be derived from DFT calculations.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.7 eVReflects chemical stability and reactivity.
Dipole Moment1.9 DQuantifies the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

This compound possesses significant conformational flexibility due to several rotatable single bonds. Molecular dynamics (MD) simulations are a powerful computational method used to explore this conformational space by simulating the atomic motions of the molecule over time.

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and using a force field (like CHARMM or AMBER) to calculate the forces between atoms. The simulation solves Newton's equations of motion, tracking the trajectory of each atom over a set period (nanoseconds to microseconds). Analysis of these trajectories reveals the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. Key areas of flexibility include the rotation around the C-C bonds of the phenylethyl side chain and the butanoic acid backbone. The simulations can identify the most stable, low-energy conformations that the molecule is likely to adopt in a solution.

Interactive Table 5.2.1: Hypothetical Major Conformers Identified by MD Simulations

This table shows representative dihedral angles for hypothetical stable conformers of this compound, illustrating how MD simulations can distinguish different spatial arrangements.

Conformer IDDihedral Angle 1 (Cα-Cβ-Cγ-Cδ of phenylethyl)Dihedral Angle 2 (C-Cα-C(O)-O)Relative Population
Conf-A~180° (anti)~60° (gauche)55%
Conf-B~60° (gauche)~180° (anti)30%
Conf-C~-60° (gauche)~60° (gauche)15%

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. researchgate.netmdpi.com This method is crucial for hypothesizing how a compound like this compound might interact with a potential biological target.

The process involves using a scoring function to evaluate numerous possible binding poses of the ligand within the protein's active site. The results can predict the binding affinity and highlight the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For this compound, the carboxylic acid group would be a primary candidate for forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) in a binding pocket. The phenyl group and the isobutyl moiety would likely engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Phenylalanine, Valine). This modeling provides a structural hypothesis for the molecule's interaction with a target, guiding further experimental research without offering clinical interpretation.

Interactive Table 5.3.1: Example of Modeled Ligand-Protein Interactions

This table provides a hypothetical summary of interactions between this compound and a generic enzyme active site, as might be predicted by a molecular docking simulation.

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondCarboxylate Oxygen 1Arginine (ARG) 1451.9
Hydrogen BondCarboxylate Oxygen 2Serine (SER) 982.2
HydrophobicPhenyl RingPhenylalanine (PHE) 2103.5
HydrophobicIsobutyl GroupLeucine (LEU) 1023.8
van der WaalsEthyl LinkerAlanine (ALA) 993.6

QSAR Studies for Structure-Activity Relationship Prediction in Research Contexts

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.govnih.gov A QSAR model for a series of analogues of this compound would allow researchers to predict the activity of new, unsynthesized compounds.

To develop a QSAR model, a dataset of molecules with known activities is required. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule's structure, such as its size (molecular weight), lipophilicity (LogP), and electronic properties (dipole moment). Statistical methods, like multiple linear regression, are then used to derive an equation that links these descriptors to the observed activity. nih.gov For example, a QSAR model might reveal that increasing lipophilicity while maintaining a specific steric profile enhances a particular non-clinical research outcome.

Interactive Table 5.4.1: Illustrative Molecular Descriptors for a QSAR Study

This table shows hypothetical molecular descriptors for this compound and two theoretical analogues, which would be used to build a QSAR model.

CompoundMolecular WeightLogPPolar Surface Area (Ų)Predicted Activity (Hypothetical)
This compound 220.303.237.35.8
Analogue 1 (p-chloro-phenyl)254.743.937.36.5
Analogue 2 (propyl instead of isobutyl)220.303.137.35.6

A resulting hypothetical QSAR equation might look like: Predicted Activity = 0.8 * LogP + 0.01 * Molecular Weight - 0.05 * Polar Surface Area + 2.5. Such a model would provide a predictive framework for designing new molecules within this chemical class for research purposes. mdpi.com

Despite a comprehensive search for scientific literature, no specific research data was found for the biological activity or mechanistic elucidation of the chemical compound This compound .

Publicly available databases and scientific search engines did not yield any studies related to enzyme inhibition, receptor binding, cellular assays, or structure-activity relationships for this specific compound. The search results consistently referenced related but structurally distinct compounds, primarily the ester 3-methylbutanoic acid, 2-phenylethyl ester, which is used in the fragrance and flavor industry.

Therefore, it is not possible to provide an article on the biological activity and mechanistic elucidation of this compound that meets the requirements of being thorough, informative, and scientifically accurate based on existing research. The lack of available data prevents the creation of content for the specified outline, including detailed research findings and data tables.

Biological Activity and Mechanistic Elucidation of 3 Methyl 2 2 Phenylethyl Butanoic Acid

Preclinical Animal Model Studies for Efficacy (focus on disease models, excluding toxicity/safety)

Assessment of Efficacy in Specific Disease Models

No studies describing the assessment of 3-Methyl-2-(2-phenylethyl)butanoic acid in specific disease models were found.

Pharmacodynamic Biomarker Identification in Animal Models

No studies identifying pharmacodynamic biomarkers for this compound in animal models were found.

Chemical Reactivity and Derivatization Strategies for 3 Methyl 2 2 Phenylethyl Butanoic Acid

Functional Group Transformations and Synthetic Utility

The carboxylic acid moiety of 3-Methyl-2-(2-phenylethyl)butanoic acid can undergo numerous well-established transformations, providing access to a variety of other functional groups. These reactions are fundamental in synthetic organic chemistry. jackwestin.comlibretexts.org

Key transformations include:

Esterification: In the presence of an alcohol and an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, this compound can be converted to its corresponding ester. This reaction, known as Fischer esterification, is a reversible process. libretexts.org The use of dehydrating agents or removal of water can drive the reaction to completion.

Amide Formation: The direct reaction with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the coupling with a primary or secondary amine to yield the corresponding amide. jackwestin.com

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-Methyl-2-(2-phenylethyl)butan-1-ol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH4). Milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of carboxylic acids. jackwestin.com

Conversion to an Acyl Halide: For enhanced reactivity in nucleophilic acyl substitution reactions, this compound can be converted to its acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). libretexts.orglibretexts.org The resulting acyl chloride is a highly reactive intermediate that can be readily converted into esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. wikipedia.org

Table 1: Common Functional Group Transformations of this compound
ReactantReagentsProductReaction Type
This compoundMethanol (CH3OH), H2SO4 (cat.)Methyl 3-methyl-2-(2-phenylethyl)butanoateFischer Esterification
This compoundAmmonia (NH3), DCC3-Methyl-2-(2-phenylethyl)butanamideAmide Formation
This compound1. LiAlH4, 2. H3O+3-Methyl-2-(2-phenylethyl)butan-1-olReduction
This compoundSOCl23-Methyl-2-(2-phenylethyl)butanoyl chlorideAcyl Halide Formation

Synthesis of Biologically Relevant Analogues and Prodrugs (for research purposes)

For research applications, the synthesis of analogues and prodrugs of this compound can be a valuable strategy to modulate its physicochemical and pharmacokinetic properties. numberanalytics.com

Biologically Relevant Analogues:

The synthesis of analogues often involves the modification of the core structure to explore structure-activity relationships. For this compound, this could involve:

Bioisosteric Replacement: The carboxylic acid moiety can be replaced with other acidic functional groups known as bioisosteres, such as a tetrazole or a hydroxamic acid. This can alter the acidity, lipophilicity, and metabolic stability of the molecule. nih.gov

Modification of the Phenyl Ring: Introduction of substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) onto the phenyl ring can influence electronic properties and potential interactions with biological targets.

Alteration of the Alkyl Chain: The isopropyl group or the phenylethyl side chain can be modified to assess the impact of steric bulk and lipophilicity on biological activity.

Prodrug Strategies:

Prodrugs are inactive or less active derivatives of a parent drug that are converted to the active form in vivo. For carboxylic acids like this compound, a common prodrug approach is the formation of esters. nih.gov This strategy can be employed to:

Enhance Lipophilicity and Permeability: Converting the polar carboxylic acid to a more lipophilic ester can improve its ability to cross biological membranes. mdpi.com

Increase Aqueous Solubility: While esterification typically increases lipophilicity, specific esters, such as those derived from amino acids or polyethylene (B3416737) glycol (PEG), can enhance water solubility. mdpi.com

Mask the Acidic Group: The acidic nature of the carboxylic acid can be masked to prevent irritation at the site of administration or to improve taste.

These ester prodrugs are designed to be cleaved by endogenous esterases in the body, releasing the active this compound. nih.gov

Table 2: Examples of Prodrug Strategies for this compound
Prodrug TypePotential PromoietiesObjectiveActivation Mechanism
Simple Alkyl EsterEthyl, IsopropylIncrease lipophilicityEsterase-mediated hydrolysis
Amino Acid EsterGlycine, AlanineIncrease water solubility, potential for active transportEsterase/Peptidase-mediated hydrolysis
Acyloxymethyl EsterPivaloyloxymethyl (POM)Increase lipophilicity and cell permeabilityEsterase-mediated hydrolysis followed by spontaneous cleavage

Exploration of Novel Reaction Pathways Involving the Carboxylic Acid Moiety

Beyond classical transformations, modern synthetic methodologies offer novel ways to utilize the carboxylic acid group of this compound.

Photoredox-Catalyzed Decarboxylative Couplings: In recent years, photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid can serve as a precursor to a radical species via decarboxylation, which can then participate in various coupling reactions. For instance, a Barton ester derivative of this compound could undergo photoredox-catalyzed decarboxylative alkylation, arylation, or vinylation.

Transition-Metal-Catalyzed Decarboxylative Cross-Coupling: Carboxylic acids can be used as coupling partners in transition-metal-catalyzed cross-coupling reactions, serving as alternatives to organohalides or organometallic reagents. This approach often involves an in situ activation of the carboxylic acid.

Multicomponent Reactions (MCRs): The carboxylic acid functionality can be incorporated into multicomponent reactions to build molecular complexity in a single step. For example, in the Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form a dipeptide derivative. nih.gov This could be a powerful strategy for rapidly generating a library of complex amides derived from this compound.

These advanced methods expand the synthetic utility of this compound, enabling the creation of novel and complex molecular architectures for various research applications.

Emerging Applications and Future Research Directions for 3 Methyl 2 2 Phenylethyl Butanoic Acid

Utility as a Chiral Building Block in Complex Chemical Synthesis

Chiral building blocks are fundamental components in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The structural features of 3-Methyl-2-(2-phenylethyl)butanoic acid, containing a stereocenter, theoretically suggest its potential as a chiral synthon. However, searches of scientific literature and chemical databases did not yield specific examples or detailed studies where this compound has been utilized as a chiral building block in the synthesis of more complex chemical structures. While related chiral acids are commonly employed in enantioselective synthesis, the specific application of this compound for this purpose is not documented in available research.

Application as a Molecular Probe for Biological System Investigations

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. These probes are often designed with specific structural motifs that allow for interaction with biological targets and subsequent reporting via signals such as fluorescence. A thorough search for the application of this compound or its derivatives as molecular probes for investigating biological systems did not yield any specific research articles or data. There is no information available to suggest that this compound has been functionalized or developed for use in biological imaging or as a probe for specific cellular components or pathways.

Potential as a Lead Compound for Further Mechanistic Preclinical Studies

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. While the general class of carboxylic acids exhibits a wide range of biological activities, there is no publicly available research to indicate that this compound has been identified as a lead compound for any specific therapeutic target. Preclinical studies detailing its biological activity, mechanism of action, or potential for development into a therapeutic agent are not present in the current scientific literature.

Addressing Research Gaps and Challenges in the Field

The primary research gap concerning this compound is the fundamental lack of investigation into its synthesis, characterization, and potential applications. The challenges in the field, therefore, begin with the need for foundational research to explore the properties of this compound. Future research directions could include:

Development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of this compound.

Exploration of its utility as a chiral building block in the synthesis of novel complex molecules.

Investigation of its biological activity through screening against various cellular and molecular targets to identify any potential therapeutic applications.

Computational studies to predict its physicochemical properties and potential interactions with biological macromolecules.

Addressing these fundamental research gaps is a prerequisite for any future development of this compound for practical applications.

Data Tables

Due to the absence of specific research data for this compound in the requested application areas, no data tables containing research findings can be generated.

Q & A

Q. What are effective synthetic strategies for 3-Methyl-2-(2-phenylethyl)butanoic acid?

  • Methodological Answer : Synthesis can involve alkylation of a pre-existing butanoic acid scaffold. For example, coupling 2-phenylethyl halides with a 3-methylbutanoic acid precursor under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Alternatively, Friedel-Crafts acylation or Grignard reactions could introduce the phenylethyl group. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity, as demonstrated for structurally related carboxylic acids .

Q. How can this compound be purified from complex reaction mixtures?

  • Methodological Answer : Acid-base extraction is effective due to the compound’s carboxylic acid moiety. Adjust the reaction mixture to pH >10 with NaOH to deprotonate the acid, extract impurities with organic solvents (e.g., dichloromethane), then re-acidify to pH 2–3 with HCl to precipitate the product. Further purification via recrystallization (using toluene or ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures high purity, as validated for analogous compounds .

Q. What are critical handling and storage protocols for this compound?

  • Methodological Answer : The compound is moisture-sensitive and should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel are recommended to prevent hydrolysis. Use glass or PTFE-lined caps to avoid leaching. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with strong oxidizers, as outlined in safety data sheets for similar butanoic acid derivatives .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved and characterized?

  • Methodological Answer : Chiral chromatography using a CHIRALPAK® IG-3 column (hexane:isopropanol 90:10, 1 mL/min flow rate) can separate enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) in biphasic systems selectively esterifies one enantiomer. Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC, as applied to stereoisomers of hydroxy-methylbutanoic acids .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Derivatize the carboxylic acid group with BF₃-methanol to form methyl esters, then analyze via gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) and electron ionization. For LC-MS/MS, use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile and monitor transitions at m/z [M–H]⁻ → fragment ions. Validate sensitivity (LOD < 0.1 ng/mL) and linearity (R² > 0.995) as described for structurally similar acids .

Q. How can metabolic pathways of this compound be studied in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (e.g., human S9 fraction) and NADPH cofactor at 37°C. Quench reactions with ice-cold acetonitrile, then analyze metabolites via UPLC-QTOF-MS. Use isotope-labeled analogs (e.g., ¹³C or deuterated forms) to track metabolic transformations. Databases like REAXYS or BKMS_METABOLIC provide predictive pathways for β-oxidation or hydroxylation, as demonstrated for branched-chain carboxylic acids .

Data Contradiction Analysis

Q. How to address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Cross-validate data using multiple techniques. For solubility, compare shake-flask method (saturation in buffered solutions at pH 1.2–7.4) with computational predictions (COSMO-RS). Stability studies under varying temperatures (4°C, 25°C) and humidity (30–80% RH) can resolve contradictions. For example, conflicting melting points may arise from polymorphic forms; characterize via X-ray diffraction or DSC .

Methodological Optimization

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of phenylethyl halide to acid precursor) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. Continuous flow reactors with immobilized catalysts (e.g., Pd/C for coupling steps) reduce reaction time and byproducts. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.